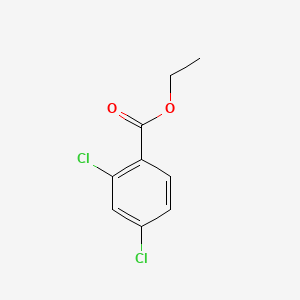

Ethyl 2,4-dichlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGAUHWTZKKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205408 | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56882-52-1 | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56882-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2,4-dichlorobenzoate CAS 56882-52-1 properties

An In-depth Technical Guide to Ethyl 2,4-dichlorobenzoate (CAS 56882-52-1)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes its core properties, synthesis protocols, reactivity, and safety considerations to facilitate its effective application in a laboratory and industrial context.

Introduction and Core Identifiers

This compound (CAS RN: 56882-52-1) is a disubstituted aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structural features, particularly the chlorine atoms at positions 2 and 4 on the benzene ring, impart specific reactivity that is leveraged in the synthesis of more complex molecules. It is most notably recognized as a key intermediate in the production of agrochemicals, such as the fungicide Pyrifenox, and holds potential in the development of novel pharmaceuticals and materials.[1]

Below is the canonical chemical structure of this compound, along with its primary chemical identifiers.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 56882-52-1 | [2][3] |

| Molecular Formula | C₉H₈Cl₂O₂ | [2][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | Benzoic acid, 2,4-dichloro-, ethyl ester | [4][5][6] |

| InChI | 1S/C9H8Cl2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | [5] |

| InChIKey | ZBBGAUHWTZKKQQ-UHFFFAOYSA-N | [5] |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)Cl)Cl |[5] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. The compound is typically supplied as a liquid or a white to off-white powder with a purity of ≥98.0%.[1]

Table 2: Core Physicochemical Data

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 219.06 | g/mol | [2][4][6] |

| Appearance | White to off-white powder / liquid | - | [1] |

| Density | 1.305 | g/cm³ | [4][6] |

| Boiling Point | 272.8 (at 760 mmHg); 83-85 (at 0.2 Torr) | °C | [4][7] |

| Melting Point | 56 | °C | [7] |

| Flash Point | 111.8 | °C | [4][6] |

| Refractive Index | 1.537 | - | [4][6] |

| Vapor Pressure | 0.00595 | mmHg at 25°C |[4] |

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While raw spectra are not provided here, reference data is available through various chemical databases.

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the carbon-hydrogen framework. The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons. The ¹³C NMR would show signals for the nine unique carbon atoms.[5][8]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[5][8]

-

Infrared Spectroscopy (IR): The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the ester group and vibrations associated with the dichlorinated aromatic ring.[5][8]

Synthesis and Purification Protocols

The industrial synthesis of this compound is primarily achieved through two well-established pathways.[1] The choice of method often depends on the availability of starting materials, desired purity, and scalability.

-

Direct Esterification of 2,4-Dichlorobenzoic Acid: This is a classic Fischer esterification involving the reaction of the corresponding carboxylic acid with ethanol.[1][4]

-

Acyl Chloride Pathway: This method involves the reaction of 2,4-dichlorobenzoyl chloride with ethanol, which is often faster but may require handling a more reactive starting material.[1]

Caption: Primary synthesis pathways for this compound.

Detailed Protocol: Fischer Esterification

This protocol describes the synthesis via the direct esterification of 2,4-dichlorobenzoic acid.[4] This method is favored for its use of stable and readily available precursors.

Step 1: Reactor Charging

-

Charge the reactor with 2,4-dichlorobenzoic acid, anhydrous ethanol, and a water-azeotroping solvent such as benzene or toluene.

-

Causality: Anhydrous ethanol is crucial to push the reaction equilibrium towards the product side. The azeotroping solvent helps in the removal of water, a byproduct of the reaction, which further drives the equilibrium forward according to Le Châtelier's principle.

Step 2: Catalysis

-

Under vigorous stirring, slowly add concentrated sulfuric acid to the mixture.

-

Causality: Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by ethanol.

Step 3: Reflux

-

Heat the mixture to reflux. The reaction progress is monitored by observing the amount of water collected in a Dean-Stark trap or by analytical methods like TLC or GC.

-

Causality: Refluxing provides the necessary activation energy for the reaction and maintains a constant temperature, ensuring a steady reaction rate.

Step 4: Workup and Isolation

-

Once the reaction is complete, cool the mixture. Recover the azeotroping solvent and excess ethanol by distillation.

-

Wash the remaining oil layer with ice water to remove residual acid and ethanol.

-

Separate the organic (oil) layer from the aqueous layer.

Step 5: Purification

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Perform vacuum distillation to purify the final product, this compound.[4]

-

Causality: Vacuum distillation is employed to distill the high-boiling point ester at a lower temperature, preventing thermal decomposition and ensuring high purity.

Reactivity and Applications

This compound's primary value lies in its role as a chemical intermediate. The ester functional group can undergo hydrolysis or transesterification, while the chlorinated aromatic ring is susceptible to nucleophilic aromatic substitution, although conditions can be harsh.

Caption: Application landscape of this compound.

-

Agrochemical Synthesis: The most significant application is in the manufacturing of fungicides. It is a direct precursor to Pyrifenox, highlighting its importance in the crop protection industry.[1][4]

-

Pharmaceutical and Research Applications: It serves as a starting material or building block for synthesizing more complex molecules with potential biological activity.[1]

-

Material Science: Its use extends to the synthesis of specialty polymers and other advanced materials where a dichlorinated aromatic moiety is required.[1]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety. Based on available Safety Data Sheets (SDS), this compound presents several hazards.

Table 3: Hazard and Safety Information

| Category | Information | Source |

|---|---|---|

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [9] |

| Pictograms | Warning | [9] |

| Prevention | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. | [9][10] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |

| Storage | Sealed in dry, room temperature conditions. Store in a well-ventilated place and keep the container tightly closed. |[10] |

Self-Validating Protocol for Handling:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Spill Management: In case of a spill, contain the leak and clean up with an inert absorbent material. Dispose of waste in a suitable, closed container.[10]

-

First Aid: Ensure that eyewash stations and safety showers are readily accessible. In case of contact, follow the first aid measures outlined in the SDS.[9][10]

References

- Understanding the Synthesis and Sourcing of Ethyl 2,4-Dichlorobenzo

- Benzoic acid, 2,4-dichloro-, ethyl ester. ChemBK.

- Ethyl 2,4-dichlorobenzo

- Ethyl 2,4-dichlorobenzo

- This compound | CAS 56882-52-1. Santa Cruz Biotechnology.

- SAFETY D

- SAFETY D

- ETHYL 2,4-DICHLOROBENZO

- Benzoic acid, 2,4-dichloro-, ethyl ester. HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.

- Benzoic acid, 2,4-dichloro-, ethyl ester | C9H8Cl2O2 | CID 42026. PubChem.

- CAS 56882-52-1 Ethyl 2,4-dichlorobenzo

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. Benzoic acid, 2,4-dichloro-, ethyl ester | C9H8Cl2O2 | CID 42026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 56882-52-1, Information for this compound 56882-52-1, Suppliers of this compound 56882-52-1 [chemnet.com]

- 7. Pharmaceutical and chemical intermediates,CAS#:56882-52-1,2,4-二氯苯甲酸乙酯,Benzoic acid, 2,4-dichloro-, ethyl ester [en.chemfish.com]

- 8. This compound(56882-52-1) 1H NMR [m.chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Ethyl 2,4-Dichlorobenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Ethyl 2,4-dichlorobenzoate, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, analytical methodologies, and safety considerations. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Section 1: Core Molecular and Physical Characteristics

This compound is a halogenated aromatic ester with significant utility in organic synthesis. A precise understanding of its molecular and physical properties is foundational for its application in research and development.

Molecular Identity and Weight

The chemical identity of this compound is established by its molecular formula, C9H8Cl2O2.[1][2] Its molecular weight is a critical parameter for stoichiometric calculations in synthesis and for various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C9H8Cl2O2 | [1][2] |

| Molecular Weight | 219.06 g/mol | [1][3] |

| CAS Number | 56882-52-1 | [1][2][4] |

| IUPAC Name | This compound | [1] |

Physicochemical Properties

The physical state and solubility of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a white to off-white powder.[5]

| Property | Value | Source |

| Density | 1.305 g/cm³ | [4] |

| Boiling Point | 272.8°C at 760 mmHg | [4] |

| Flash Point | 111.8°C | [4] |

| Vapor Pressure | 0.00595 mmHg at 25°C | [4] |

| Refractive Index | 1.537 | [4] |

Section 2: Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Fischer Esterification of 2,4-Dichlorobenzoic Acid

This common method involves the acid-catalyzed esterification of 2,4-dichlorobenzoic acid with ethanol.[5] Concentrated sulfuric acid is a typical catalyst, and the reaction is driven to completion by removing water, often by azeotropic distillation with a suitable solvent like benzene or by using an excess of ethanol.[4]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,4-dichlorobenzoic acid, a 5-fold molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the acid weight).

-

Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.[4]

Reaction of 2,4-Dichlorobenzoyl Chloride with Ethanol

An alternative route involves the reaction of 2,4-dichlorobenzoyl chloride with anhydrous ethanol.[4][5] This method is often faster and proceeds under milder conditions than Fischer esterification but requires the prior synthesis of the acid chloride.

Experimental Protocol: From Acid Chloride

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,4-dichlorobenzoyl chloride in an inert solvent like dichloromethane.

-

Addition of Ethanol: Cool the solution in an ice bath and add anhydrous ethanol dropwise from the dropping funnel. A base, such as pyridine or triethylamine, is often added to scavenge the HCl gas produced during the reaction.

-

Reaction Monitoring: Monitor the reaction by TLC for the consumption of the acid chloride.

-

Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the desired ester.

Caption: Synthesis pathways for this compound.

Section 3: Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemical Synthesis

A primary application of this compound is as an intermediate in the production of fungicides, such as Pyrifenox.[5] Its dichlorinated phenyl ring is a common motif in many pesticides.

Pharmaceutical and Drug Development

In the realm of pharmaceuticals, dichlorinated aromatic compounds are precursors to a variety of bioactive molecules.[5] While specific mainstream drugs directly derived from this compound are not widely documented in the initial search, its structural features make it a valuable starting material for exploring new chemical entities in drug discovery programs. The electron-withdrawing nature of the chlorine atoms can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.

Section 4: Analytical Methodologies

Robust analytical methods are crucial for ensuring the purity and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also well-suited for analyzing this relatively volatile compound. GC-MS provides both quantitative data and structural information for impurity identification.[1]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the structure of this compound. The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, particularly the ester carbonyl (C=O) stretch, which typically appears around 1720-1740 cm⁻¹.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.[1]

Caption: Analytical workflow for this compound.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification

This compound is known to cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] It is crucial to consult the Safety Data Sheet (SDS) for comprehensive hazard information.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

-

Spill Response: In case of a spill, avoid generating dust. Use an inert absorbent material to clean up the spill and dispose of it as hazardous waste.[6]

Storage Recommendations

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep it away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion

This compound is a valuable and versatile chemical intermediate with established roles in the agrochemical industry and potential for application in pharmaceutical research and development. A thorough understanding of its chemical properties, synthesis, and analytical characterization, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in a laboratory and industrial setting. This guide provides a foundational framework for researchers and scientists working with this important compound.

References

-

Benzoic acid, 2,4-dichloro-, ethyl ester | C9H8Cl2O2 | CID 42026 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Understanding the Synthesis and Sourcing of this compound. (n.d.). Retrieved January 6, 2026, from [Link]

-

Benzoic acid, 2,4-dichloro-, ethyl ester - ChemBK. (2024-04-10). Retrieved January 6, 2026, from [Link]

Sources

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to Ethyl 2,4-Dichlorobenzoate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core properties, synthesis methodologies with a focus on mechanistic understanding, analytical characterization, and critical safety protocols.

This compound is a disubstituted aromatic ester. The molecule consists of a benzene ring chlorinated at positions 2 and 4, with an ethyl ester group at position 1. This specific substitution pattern dictates its reactivity and utility as a chemical precursor.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 219.06 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 56882-52-1 | [1][2] |

| Appearance | White to off-white liquid/powder | [3] |

| Density | 1.305 g/cm³ | [4] |

| Boiling Point | 272.8 °C at 760 mmHg | [4] |

| Flash Point | 111.8 °C | [4] |

| Purity | Typically ≥98.0% | [3][5] |

| Storage | Sealed in dry, room temperature | [5] |

Synthesis and Manufacturing

The synthesis of this compound is predominantly achieved through two reliable pathways. The choice between them often depends on the starting material availability, scale, and desired purity.[3]

Pathway 1: Fischer Esterification of 2,4-Dichlorobenzoic Acid

This is a classic and cost-effective acid-catalyzed esterification. 2,4-Dichlorobenzoic acid is reacted with an excess of anhydrous ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), under reflux conditions.[3]

Causality of Experimental Design:

-

Acid Catalyst: The reaction is inherently slow. The catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Excess Ethanol: The reaction is an equilibrium.[6] Using ethanol as the solvent provides a large molar excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the ester product.[7]

-

Reflux Conditions: Heating the reaction to the boiling point of the solvent (ethanol) increases the reaction rate, allowing equilibrium to be reached in a practical timeframe (typically 2-4 hours).

-

Water Removal: The formation of water as a byproduct means its removal (e.g., with a Dean-Stark apparatus, though less common for this specific reaction on a lab scale) can also drive the equilibrium forward.[8]

Pathway 2: Acylation of Ethanol with 2,4-Dichlorobenzoyl Chloride

An alternative, often faster and non-equilibrium-based method involves the reaction of 2,4-dichlorobenzoyl chloride with anhydrous ethanol.[4] This reaction is typically performed in the presence of a base (like pyridine) to neutralize the HCl byproduct. The acid chloride is significantly more reactive than the corresponding carboxylic acid, making this a high-yield but potentially more expensive route due to the cost of the starting material.

Detailed Laboratory Protocol: Fischer Esterification

This protocol describes a self-validating system for synthesizing and purifying this compound on a laboratory scale.

Materials:

-

2,4-Dichlorobenzoic acid

-

Anhydrous Ethanol (absolute, 200 proof)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2,4-dichlorobenzoic acid (e.g., 10.0 g, 1.0 eq). Add a significant excess of anhydrous ethanol (e.g., 100 mL), which acts as both reactant and solvent.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (e.g., 2-3 mL) dropwise. This addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the oily residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.

-

Neutralization: Wash the organic layer with a saturated solution of NaHCO₃ (2 x 50 mL) to neutralize the remaining sulfuric acid and unreacted carboxylic acid. Causality: This step is critical to remove acidic impurities. The formation of CO₂ gas will cause pressure buildup; vent the funnel frequently.

-

Washing: Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.

-

Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation to yield a clear, colorless liquid.[4]

Applications and Research Significance

This compound is not typically an end-product but rather a crucial building block in multi-step organic syntheses.

-

Agrochemicals: Its most prominent application is as a key intermediate in the manufacture of the fungicide Pyrifenox.[3] The 2,4-dichlorophenyl moiety provided by the ester is a core structural feature of the final active ingredient, which is used to control fungal diseases in various crops.

-

Pharmaceuticals: The dichlorinated benzene ring is a common pharmacophore. This ester serves as a starting material for synthesizing more complex molecules with potential biological activity.

-

Material Science: It can be used as a monomer or precursor in the development of specialty polymers and other advanced materials where its specific electronic and steric properties are desired.[3]

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. The expected data from these methods are summarized below.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Ethyl Group: A quartet signal around δ 4.4 ppm (2H, -OCH₂ CH₃) coupled to a triplet, and a triplet signal around δ 1.4 ppm (3H, -OCH₂CH₃ ) coupled to a quartet. Aromatic Protons: Three distinct signals in the δ 7.3-7.8 ppm region, corresponding to the three protons on the dichlorinated ring. The specific splitting pattern (e.g., a doublet, a doublet of doublets) is dictated by the coupling constants between adjacent protons. |

| ¹³C NMR | Carbonyl Carbon: A signal in the δ 165-170 ppm range. Aromatic Carbons: Six signals in the δ 125-140 ppm range. Two signals will correspond to the carbons bearing the chlorine atoms (C-Cl) and one to the carbon attached to the ester group (C-COOEt), with the remaining three corresponding to C-H carbons. Ethyl Group Carbons: A signal around δ 61 ppm (-O CH₂CH₃) and a signal around δ 14 ppm (-OCH₂CH₃ ). |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group. C-O Stretches: Two distinct bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester. Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region. C-Cl Stretches: Absorptions in the fingerprint region, typically around 700-850 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 218, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Key Fragments: Loss of the ethoxy radical (•OCH₂CH₃) to give the 2,4-dichlorobenzoyl cation at m/z 173 (base peak, with M+2 at 175).[1] Loss of ethylene via McLafferty rearrangement to give a radical cation of 2,4-dichlorobenzoic acid at m/z 190.[1] |

Safety and Handling

This compound must be handled with appropriate caution. It is classified as harmful and an irritant.

GHS Hazard Information: [9][10][11]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Safety Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Wear a lab coat to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a multi-purpose combination respirator cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a foundational chemical intermediate with significant industrial importance, particularly in the agrochemical sector. Its synthesis via Fischer esterification represents a robust and well-understood process rooted in fundamental principles of organic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

-

PubChem. Benzoic acid, 2,4-dichloro-, ethyl ester. National Center for Biotechnology Information. [Link]

-

ChemBK. Benzoic acid, 2,4-dichloro-, ethyl ester. [Link]

-

WorldOfChemicals. Understanding the Synthesis and Sourcing of this compound. [Link]

-

University of Colorado Boulder. Fischer Esterification. [Link]

-

The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

mzCloud. Ethyl benzoate. [Link]

-

MassBank. ethyl benzoate. [Link]

-

PubChem. Ethyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Calgary. CSD Solution #13. [Link]

-

HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). [Link]

-

PubChemLite. This compound (C9H8Cl2O2). [Link]

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). [Link]

-

NIST. Ethyl-2-chlorobenzoate. National Institute of Standards and Technology. [Link]

-

University College London. Chemical shifts. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

PubChem. Pyrifenox. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 2,4-dichloro-. National Institute of Standards and Technology. [Link]

-

PubChem. Ethyl 4-chlorobenzoate. National Center for Biotechnology Information. [Link]

- Google Patents. WO2018029641A1 - Method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.

-

ResearchGate. Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives. [Link]

- Google Patents. WO2014108919A2 - Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c] pyridine-3-carboxamide and process thereof.

- Google Patents. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Ethyl benzoate(93-89-0) MS [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 56882-52-1 [m.chemicalbook.com]

- 6. cerritos.edu [cerritos.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-Dichlorobenzyl alcohol(1777-82-8) 13C NMR [m.chemicalbook.com]

physical and chemical properties of Ethyl 2,4-dichlorobenzoate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,4-dichlorobenzoate

Introduction

This compound is a significant chemical intermediate, playing a crucial role as a versatile building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its molecular framework, featuring a dichlorinated benzene ring attached to an ethyl ester group, provides a unique combination of reactivity and stability that is valuable to synthetic chemists. This guide offers a comprehensive overview of the core , intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into its structural characteristics, physical constants, spectroscopic signature, chemical reactivity, and established protocols for its synthesis and characterization, providing a robust technical resource for laboratory applications.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all chemical research. This compound is unambiguously defined by the following identifiers.

-

IUPAC Name : this compound[3]

-

InChIKey : ZBBGAUHWTZKKQQ-UHFFFAOYSA-N[3]

-

SMILES : CCOC(=O)C1=C(C=C(C=C1)Cl)Cl[3]

The structural formula, depicted below, illustrates the spatial arrangement of the atoms, with two chlorine atoms substituted at positions 2 and 4 of the benzene ring relative to the ethyl ester group.

Caption: 2D Chemical Structure of this compound.

Physical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions. This compound is typically supplied as a white to off-white powder.[2] A summary of its key physical constants is provided in the table below. It is important to note that while computed values are readily available, experimentally determined values for properties such as melting and boiling points are not consistently reported in major chemical databases. The values for related compounds are provided for context.

| Property | Value / Description | Source |

| Molecular Weight | 219.06 g/mol | PubChem[3] |

| Appearance | White to off-white powder | Manufacturer Data[2] |

| Boiling Point | No experimental data available. The related mthis compound boils at 239 °C. | (for methyl ester)[6] |

| Melting Point | No experimental data available. The parent acid, 2,4-dichlorobenzoic acid, melts at 164 °C. | (for parent acid)[7] |

| Density | No experimental data available. The related mthis compound has a density of 1.386 g/mL at 25 °C. | (for methyl ester)[6] |

| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, ether, and acetone. | Inferred from parent acid[7] |

Spectroscopic Data for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of a chemical substance. The key spectral features expected for this compound are as follows:

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum provides a definitive fingerprint of the molecule.

-

Ethyl Group : A triplet signal (3H) around 1.4 ppm corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene protons. A quartet signal (2H) around 4.4 ppm for the methylene (-OCH₂-) protons, coupled to the methyl protons.

-

Aromatic Protons : Three signals in the aromatic region (approx. 7.3-7.9 ppm). The proton at C5 (between the two chlorine atoms) will appear as a doublet. The proton at C6 will be a doublet of doublets, and the proton at C3 will appear as a doublet. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the chloro and ester substituents.

-

-

¹³C NMR Spectroscopy : The carbon spectrum complements the proton NMR by identifying all unique carbon environments.

-

Ester Group : A signal for the carbonyl carbon (C=O) typically appears around 165 ppm. The methylene carbon (-OCH₂-) is expected around 62 ppm, and the methyl carbon (-CH₃) around 14 ppm.

-

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached chlorine and ester groups. The carbon attached to the ester (C1) and the carbons bonded to chlorine (C2, C4) will be shifted accordingly. Spectral data is available for viewing on databases like SpectraBase.[8]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) would be observed at m/z 218, corresponding to the molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), characteristic M+2 and M+4 peaks will be present, providing a clear signature for a dichlorinated compound.

-

Common fragments would include the loss of the ethoxy group (-OC₂H₅, m/z 45) leading to a fragment at m/z 173, and the loss of the entire ester side chain.[3]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule.

-

A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester.

-

Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to C-O stretching.

-

Absorptions in the 700-850 cm⁻¹ region are characteristic of C-Cl stretching.

-

Chemical Properties and Reactivity

Synthesis Pathways

This compound is typically synthesized via one of two primary, industrially relevant methods. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

-

Fischer Esterification of 2,4-Dichlorobenzoic Acid : This is a classic acid-catalyzed esterification. 2,4-Dichlorobenzoic acid is reacted with an excess of anhydrous ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions.[2] The excess ethanol helps to drive the equilibrium towards the product side.

-

Reaction of 2,4-Dichlorobenzoyl Chloride with Ethanol : A more reactive approach involves the conversion of the parent carboxylic acid to its acid chloride, 2,4-dichlorobenzoyl chloride. This intermediate then reacts readily with anhydrous ethanol, often in the presence of a base (like pyridine) to neutralize the HCl byproduct, to form the ethyl ester with high yield.[2]

Caption: Common synthetic routes to this compound.

Reactivity Profile: Ester Hydrolysis

The most significant reaction of this compound is its hydrolysis, which cleaves the ester bond to regenerate the parent carboxylic acid and ethanol. This reaction can be catalyzed by either acid or base and is a fundamental example of nucleophilic acyl substitution.[9]

-

Acid-Catalyzed Hydrolysis : This is the reverse of the Fischer esterification.[10] The reaction is an equilibrium process. To favor hydrolysis, a large excess of water is used. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[9]

-

Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction where a stoichiometric amount of a strong base, like sodium hydroxide, is used.[11] The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A rapid, final acid-base step occurs where the acidic carboxylic acid is deprotonated by the strongly basic ethoxide, driving the reaction to completion.[11] An acidic workup is required to protonate the resulting carboxylate salt to isolate the final carboxylic acid product.[11]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules. Its primary documented application is in the agrochemical industry as a precursor to fungicides such as Pyrifenox.[2] Furthermore, its structure makes it a useful building block for medicinal chemists and material scientists exploring novel compounds. The dichlorinated aromatic ring can be further functionalized, and the ester group provides a handle for various chemical transformations, including reduction to an alcohol or conversion to an amide.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the safety profile can be inferred from its parent compound, 2,4-dichlorobenzoic acid.

-

Hazards : Assumed to cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Precautions : Standard laboratory safety protocols should be strictly followed.

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Experimental Protocols

The following sections provide generalized, self-validating protocols for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.

-

Apparatus Setup : Assemble a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dry.

-

Reagent Charging : To the flask, add 2,4-dichlorobenzoic acid (1.0 eq). Add a significant excess of anhydrous ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.

-

Catalyst Addition : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

-

Reaction : Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.[12]

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing cold water or ice.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Protocol 2: Characterization by NMR Spectroscopy

This protocol outlines the steps for confirming the identity of the synthesized product.

-

Sample Preparation : Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Data Analysis :

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal. The integration should correspond to the expected 3H (triplet), 2H (quartet), and 1H, 1H, 1H (aromatic signals).

-

Analyze the chemical shifts and coupling patterns to confirm the connectivity of the protons.

-

Identify the number of unique carbon signals in the ¹³C spectrum and compare them to the expected number from the molecular structure.

-

Compare the obtained spectra with reference spectra from databases if available to provide final confirmation of the structure.

-

References

- Vertex AI Search Result. (2026).

- Vertex AI Search Result. (2026).

-

LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42026, Benzoic acid, 2,4-dichloro-, ethyl ester. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

-

YouTube. (2019). mechanism of ester hydrolysis. [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet for 2,4-Dichlorobenzoic acid. [Source 10]

- TCI Chemicals. (2025). Safety Data Sheet for 2,4-Dichlorobenzoic acid. [Source 11]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts. [Link]

- The Royal Society of Chemistry. (2014).

- ChemicalBook. (n.d.).

-

Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 2,4-Dichlorobenzoic Acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5787, 2,4-Dichlorobenzoic acid. [Link]

-

LibreTexts Chemistry. (2021). 3: Esterification (Experiment). [Link]

-

SpectraBase. (n.d.). 2,4-Dichloro-benzoic acid, ethyl ester - Optional[13C NMR]. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4294268, 2,4-Dichlorobenzoate. [Link]

-

YouTube. (2020). Esterification: Preparation of Ethyl benzoate. [Link]

-

NIST. (n.d.). Ethyl-4-chlorobenzoate. [Link]

-

Wikipedia. (2025). 2,4-Dichlorobenzoic acid. [Link]

Sources

- 1. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Benzoic acid, 2,4-dichloro-, ethyl ester | C9H8Cl2O2 | CID 42026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 56882-52-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2,4-二氯苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Introduction: Understanding Ethyl 2,4-Dichlorobenzoate

An In-depth Technical Guide to the Safety and Hazards of Ethyl 2,4-Dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 56882-52-1) is a chlorinated aromatic ester, appearing as a liquid at room temperature. As a specialized organic chemical, it serves primarily as a building block and intermediate in the synthesis of more complex molecules, including agrochemicals and potentially in the development of pharmaceutical compounds.[1] Its molecular structure, featuring a dichlorinated benzene ring, imparts specific reactivity and also necessitates a thorough understanding of its safety profile for proper handling in a research and development setting.

This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures associated with this compound to ensure its safe use by scientific professionals.

Hazard Identification and GHS Classification

The primary hazards associated with this compound have been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is categorized as hazardous, warranting specific precautions.

| Parameter | Classification |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Physicochemical Properties

A clear understanding of the substance's physical and chemical properties is fundamental to its safe handling and use in experimental design.

| Property | Value | Source |

| CAS Number | 56882-52-1 | [2] |

| Molecular Formula | C₉H₈Cl₂O₂ | [2] |

| Molecular Weight | 219.07 g/mol | [2][3] |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Toxicological Profile and Health Effects

-

Acute Oral Toxicity (H302 - Harmful if swallowed): Ingestion of this substance can lead to harmful health effects. While the parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), has been shown in high-dose animal studies and human poisoning cases to cause damage to the liver and kidneys, it is crucial to handle its ester derivative with care to prevent accidental ingestion.[4]

-

Skin Irritation (H315 - Causes skin irritation): Direct contact with the skin is likely to cause local redness, itching, and inflammation. Prolonged or repeated exposure should be avoided to prevent the development of more severe dermatitis.

-

Eye Irritation (H319 - Causes serious eye irritation): This is a significant risk. Contact with the eyes can cause substantial irritation, pain, redness, and watering. Without prompt first aid, it could lead to more serious eye damage.

-

Respiratory Irritation (H335 - May cause respiratory irritation): Inhalation of vapors or aerosols may irritate the mucous membranes and the respiratory tract, leading to coughing, shortness of breath, and inflammation of the nose, throat, and lungs.

Risk Management and Safe Handling Protocols

A systematic approach to risk management is essential when working with hazardous chemicals. The following workflow illustrates the logical steps from hazard identification to the implementation and review of control measures.

Caption: First aid response flowchart for exposure types.

-

If on Skin: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation develops or persists, seek medical attention.

-

If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

If Inhaled: Move the individual to fresh air and keep them in a position that is comfortable for breathing. If respiratory symptoms occur or the person feels unwell, call a poison control center or seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or a physician for guidance.

Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local regulations. Do not pour down the drain. All waste must be handled as hazardous chemical waste.

References

-

FBL-Pharma. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Dihydrogen (ethyl)[4-[4-[ethyl(3-sulphonatobenzyl)]amino]-2'-sulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, disodium salt. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Sodium 2,4-dichlorophenoxyacetate. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 2,4-二氯苯甲酸乙酯. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023, June 9). Substance Information: Ethyl dichlorofluoroacetate. Retrieved from [Link]

-

Federal Register. (2019, August 20). Significant New Use Rules on Certain Chemical Substances. Retrieved from [Link]

-

Regulations.gov. (2018, August 1). Significant New Use Rules on Certain Chemical Substances. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,5-dichlorobenzenediazonium. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Fatal 2,4-D (ethyl ester) ingestion. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8Cl2O2). Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2,4-dichloro-, ethyl ester | C9H8Cl2O2 | CID 42026. Retrieved from [Link]

-

Federal Register. (2018, August 1). Significant New Use Rules on Certain Chemical Substances. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

24d.info. (2020, August 14). Toxicology of 2,4-D. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-Dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to Ethyl 2,4-dichlorobenzoate, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] This document moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, empowering researchers to optimize reaction conditions and troubleshoot potential challenges. The protocols described herein are designed to be self-validating, with an emphasis on achieving high yield and purity.

Introduction: The Significance of this compound

This compound (CAS No: 56882-52-1) is a substituted aromatic ester of significant industrial importance. Its molecular structure, featuring a dichlorinated benzene ring, makes it a versatile building block in organic synthesis. The primary application of this compound lies in the manufacturing of agrochemicals, where it serves as a crucial precursor to potent fungicides and herbicides. Furthermore, its utility extends to the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is therefore critical for professionals in these fields.

Primary Synthetic Pathway: Fischer-Speier Esterification of 2,4-Dichlorobenzoic Acid

The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification of 2,4-dichlorobenzoic acid with ethanol.[1] This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution and is governed by an equilibrium that can be manipulated to favor product formation.[2][3][4][5]

Reaction Mechanism: A Step-by-Step Elucidation

The Fischer esterification proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.[3][4]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2,4-dichlorobenzoic acid by a strong acid catalyst, typically sulfuric acid. This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The oxygen atom of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, simultaneously expelling a molecule of water.

-

Deprotonation: The protonated ester is then deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Experimental Protocol: A Self-Validating System

This protocol is designed to provide a reliable method for the synthesis of this compound with a high yield and purity.

Materials:

-

2,4-Dichlorobenzoic acid

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2,4-dichlorobenzoic acid and a 5 to 10-fold molar excess of anhydrous ethanol. The large excess of ethanol serves to shift the reaction equilibrium towards the formation of the ester.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 2,4-dichlorobenzoic acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Data Presentation: Key Reaction Parameters

| Parameter | Value | Rationale |

| Molar Ratio (Ethanol:Acid) | 5:1 to 10:1 | Drives the equilibrium towards product formation (Le Châtelier's Principle) |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl group, increasing its electrophilicity |

| Catalyst Loading | 3-5 mol% | Sufficient to catalyze the reaction without excessive side reactions or difficult removal |

| Reaction Temperature | Reflux (approx. 78-85 °C) | Provides the necessary activation energy for the reaction |

| Reaction Time | 4-6 hours | Allows the reaction to proceed to or near completion |

| Work-up | NaHCO₃ wash | Neutralizes the acid catalyst and unreacted carboxylic acid |

| Purification | Vacuum Distillation | Removes non-volatile impurities and provides a high-purity product |

Visualization: Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Alternative Synthetic Pathway: From 2,4-Dichlorobenzoyl Chloride

An alternative and often faster method for the synthesis of this compound involves the reaction of 2,4-dichlorobenzoyl chloride with ethanol.[1] This method avoids the equilibrium limitations of the Fischer esterification as the reaction is essentially irreversible.

Preparation of the Starting Material: 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride can be readily prepared from 2,4-dichlorobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] The reaction with thionyl chloride is particularly common and efficient.

Reaction: 2,4-Cl₂C₆H₃COOH + SOCl₂ → 2,4-Cl₂C₆H₃COCl + SO₂ + HCl

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2,4-dichlorobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

-

Reflux: Heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

Purification: The excess thionyl chloride is removed by distillation, and the resulting 2,4-dichlorobenzoyl chloride is purified by vacuum distillation.

Synthesis of this compound from the Acyl Chloride

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve anhydrous ethanol in a suitable anhydrous solvent such as dichloromethane or diethyl ether. Cool the solution in an ice bath.

-

Acyl Chloride Addition: Slowly add a solution of 2,4-dichlorobenzoyl chloride in the same solvent to the cooled ethanol solution with stirring. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Wash the reaction mixture with water, followed by a dilute solution of sodium bicarbonate to remove any unreacted acyl chloride and hydrogen chloride formed. Finally, wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualization: Acyl Chloride Pathway Workflow

Caption: Workflow for the synthesis of this compound from 2,4-Dichlorobenzoyl Chloride.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and three signals in the aromatic region corresponding to the three protons on the dichlorinated benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals to identify include the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring (some of which may have very similar chemical shifts).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the ester group. C-O stretching bands will appear in the region of 1100-1300 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure. The molecular ion peak for this compound would be expected at m/z corresponding to its molecular weight, considering the isotopic distribution of chlorine.

Conclusion

This guide has detailed the primary and alternative synthetic pathways for this compound, providing not only step-by-step protocols but also the underlying mechanistic rationale. The Fischer-Speier esterification represents a robust and scalable method, while the acyl chloride route offers a faster, irreversible alternative. By understanding the principles behind these syntheses and employing rigorous purification and characterization techniques, researchers and drug development professionals can confidently produce this vital chemical intermediate with high purity and yield.

References

- Google Patents. (n.d.). Preparation method of 2, 4-dichlorobenzoyl chloride.

-

The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (n.d.). Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). Preparation of 2,4-dichlorobenzoic acid.

- Vertex AI Search. (n.d.). Understanding the Synthesis and Sourcing of this compound.

- Google Patents. (n.d.). Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved January 6, 2026, from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2, 4-dichlorobenzyl chloride. Retrieved January 6, 2026, from [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 6, 2026, from [Link]

-

NIST WebBook. (n.d.). Ethyl-2-chlorobenzoate. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzoic Acid. Retrieved January 6, 2026, from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 6, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved January 6, 2026, from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-chlorobenzoate. Retrieved January 6, 2026, from [Link]

-

NIST WebBook. (n.d.). Ethyl-4-chlorobenzoate. Retrieved January 6, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to Ethyl 2,4-Dichlorobenzoate as a Chemical Intermediate

Introduction

Ethyl 2,4-dichlorobenzoate is a pivotal chemical intermediate, extensively utilized in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its molecular structure, featuring a dichlorinated benzene ring attached to an ethyl ester group, provides a versatile scaffold for various chemical transformations. The presence of two chlorine atoms and an ester functional group imparts unique reactivity to the molecule, making it an ideal precursor for constructing complex molecular architectures.[3][4] This guide aims to provide a comprehensive overview of this compound, delving into its synthesis, chemical properties, reactivity, and key applications, with a focus on practical insights for researchers and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in organic synthesis.

| Property | Value | Reference(s) |

| CAS Number | 56882-52-1 | [5][6][7][8] |

| Molecular Formula | C9H8Cl2O2 | [5][6][8] |

| Molecular Weight | 219.06 g/mol | [5][6][8] |

| Appearance | White to off-white powder or colorless oil | [1][5] |

| Boiling Point | 272.8 °C at 760 mmHg | [5] |

| Density | 1.305 g/cm³ | [5] |

| Flash Point | 111.8 °C | [5] |

| Refractive Index | 1.537 | [5] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the ethyl group protons, allowing for straightforward structural confirmation.

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for the carbonyl carbon, the aromatic carbons (with and without chlorine substitution), and the ethyl group carbons.

-

IR Spectroscopy: The infrared spectrum exhibits a strong absorption band corresponding to the C=O stretching of the ester group, typically around 1720-1740 cm⁻¹.

-

Mass Spectrometry: Mass spectral analysis reveals the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and elemental composition.[9]

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the Fischer esterification of 2,4-dichlorobenzoic acid.[1][5][10] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol.[11][12][13][14]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[10] The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2,4-dichlorobenzoic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

-

Caption: Fischer Esterification Workflow. */

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dichlorobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Benzene (or Toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichlorobenzoic acid, anhydrous ethanol (in excess), and benzene.[5]

-

While stirring vigorously, slowly add a catalytic amount of concentrated sulfuric acid.[5]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[5]

-

After cooling to room temperature, recover the excess ethanol and benzene by distillation.[5]

-

Wash the residue with ice water. The organic layer is then separated.[5]

-

The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

-